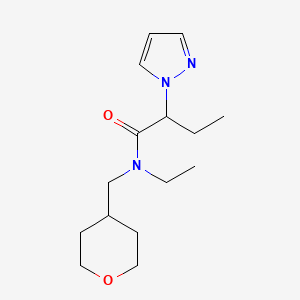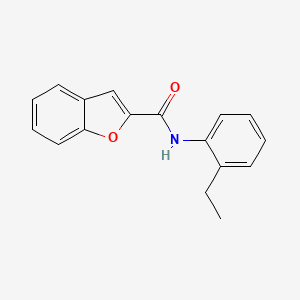![molecular formula C19H27N3O4S B5566485 2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)
2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decan-3-one.
Applications De Recherche Scientifique
Pharmacological Characterization
The compound and its derivatives have been evaluated for their pharmacological properties, particularly focusing on their potential as κ-opioid receptor (KOR) antagonists. Studies have shown these compounds to exhibit high affinity for human, rat, and mouse KORs, with significant selectivity over μ-opioid receptors (MORs). These findings suggest their potential application in treating depression and addiction disorders, as evidenced by their efficacy in various in vivo assays, including antidepressant-like efficacy in mouse forced-swim tests and attenuation of stress-induced behaviors in social defeat stress assays (Grimwood et al., 2011).
Antiviral Activity
Research into the antiviral activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has revealed their effectiveness against human coronavirus and influenza virus. Specific substitutions at C-2 and C-8 have been identified to inhibit coronavirus replication, highlighting the therapeutic potential of these scaffolds in antiviral drug development. The most active compounds demonstrated comparable efficacy to known coronavirus inhibitors, underscoring the versatility and relevance of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in developing novel antiviral agents (Çağla Begüm Apaydın et al., 2019).
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer activities of spiro thiazolinone derivatives, including 4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one, have been explored. These compounds have shown promising results in inhibiting the growth of various pathogenic bacteria and fungi. The synthesis of these derivatives involves facile heterocyclization reactions, leading to bioactive fused heterocyclic compounds with potential therapeutic applications (P. N. Patel & Y. Patel, 2015).
Chemical Stability and Reactivity
Studies on the chemical stability and reactivity of 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium chlorides and arylsulfonates have provided insights into their thermodynamic preferences and potential for synthesizing novel compounds. These investigations offer a theoretical basis for understanding the reactions involved in producing these derivatives, which could aid in the development of new chemical entities with specific pharmacological activities (E. Yergaliyeva et al., 2022).
Synthesis and Characterization
The synthesis and characterization of adamantane-isothiourea hybrid derivatives, including those with morpholine and phenylpiperazine moieties, have been conducted to assess their antimicrobial and hypoglycemic activities. These studies have demonstrated the potential of such derivatives in treating microbial infections and managing diabetes, highlighting the diverse therapeutic applications of compounds related to 2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one (L. H. Al-Wahaibi et al., 2017).
Propriétés
IUPAC Name |
2-benzyl-8-morpholin-4-ylsulfonyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c23-18-14-19(16-20(18)15-17-4-2-1-3-5-17)6-8-21(9-7-19)27(24,25)22-10-12-26-13-11-22/h1-5H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXGZNGXMNTQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)
![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)
![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)
![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)
![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)
![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)